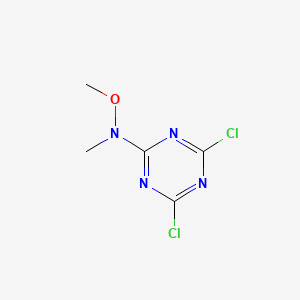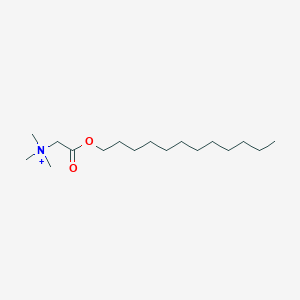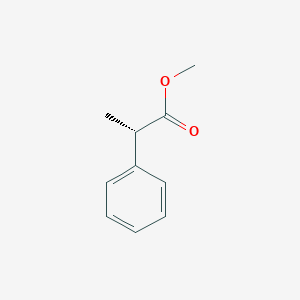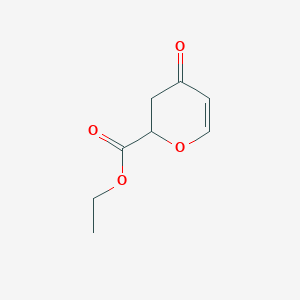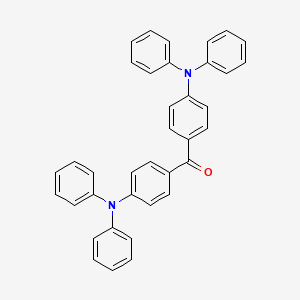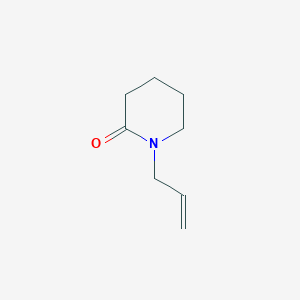
2-(Tritylsulfanyl)ethanol
描述
2-(Tritylsulfanyl)ethanol is an organic compound that features a hydroxyl group (-OH) and a tritylsulfanyl group (-S-C(C6H5)3) attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
2-(Tritylsulfanyl)ethanol can be synthesized through several methods. One common approach involves the reaction of trityl chloride with ethanethiol in the presence of a base such as sodium hydroxide, followed by the oxidation of the resulting tritylthioethane to this compound using an oxidizing agent like hydrogen peroxide.
Another method involves the direct reaction of trityl chloride with 2-mercaptoethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(Tritylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Tritylsulfanyl)acetaldehyde or 2-(Tritylsulfanyl)acetic acid, depending on the oxidizing agent and conditions.
Reduction: The compound can be reduced to form 2-(Tritylsulfanyl)ethane by reducing agents such as lithium aluminum hydride.
Substitution: The tritylsulfanyl group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: 2-(Tritylsulfanyl)acetaldehyde, 2-(Tritylsulfanyl)acetic acid.
Reduction: 2-(Tritylsulfanyl)ethane.
Substitution: Various tritylsulfanyl derivatives depending on the nucleophile used.
科学研究应用
2-(Tritylsulfanyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and as a protecting group for thiols.
Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups and in the development of thiol-based inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2-(Tritylsulfanyl)ethanol involves its interaction with various molecular targets, primarily through its hydroxyl and tritylsulfanyl groups. The hydroxyl group can form hydrogen bonds, while the tritylsulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and proteins, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Mercaptoethanol: Similar structure but lacks the trityl group, making it more reactive and less sterically hindered.
Tritylthiol: Contains the trityl group but lacks the hydroxyl group, limiting its hydrogen bonding capabilities.
2-(Tritylsulfanyl)acetic acid: Similar structure but with a carboxyl group instead of a hydroxyl group, affecting its acidity and reactivity.
Uniqueness
2-(Tritylsulfanyl)ethanol is unique due to the presence of both a hydroxyl group and a tritylsulfanyl group, providing a balance of reactivity and stability. The trityl group offers steric protection, while the hydroxyl group allows for hydrogen bonding and further functionalization.
属性
IUPAC Name |
2-tritylsulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBZFOJENKWGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299379 | |
| Record name | 2-(tritylsulfanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29167-28-0 | |
| Record name | NSC129857 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(tritylsulfanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,8-Dioxatricyclo[5.1.0.03,5]octane](/img/structure/B3050765.png)

